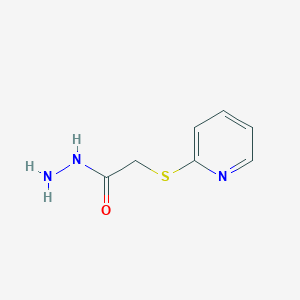
2-(Pyridin-2-ylthio)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(Pyridin-2-ylthio)acetohydrazide typically involves the reaction of pyridine-2-thiol with ethyl chloroacetate to form ethyl 2-(pyridin-2-ylthio)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
化学反応の分析
2-(Pyridin-2-ylthio)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(Pyridin-2-ylthio)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
作用機序
The mechanism of action of 2-(Pyridin-2-ylthio)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with the synthesis of essential biomolecules in microbial cells . The compound may also interact with enzymes and proteins, leading to the inhibition of their activity.
類似化合物との比較
2-(Pyridin-2-ylthio)acetohydrazide can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
Thioacetohydrazide derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Thienopyridine derivatives: These compounds contain both pyridine and thiophene rings and have been studied for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
2-(Pyridin-2-ylthio)acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyridine ring linked to a thioether and an acetohydrazide moiety. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and thioacetic acid, leading to the formation of the target compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in cancer progression and microbial growth.
- Antioxidant Properties : The presence of the pyridine ring may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.
- Interaction with Biological Targets : The compound may interact with specific receptors or proteins, influencing signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| NCI-H460 (Lung Cancer) | 12.7 | Cell cycle arrest |
| SF-268 (CNS Cancer) | 10.5 | Inhibition of metastasis |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 9.45 |
| Escherichia coli | 8.90 |
| Salmonella typhi | 10.04 |
These findings indicate that this compound possesses notable antibacterial activity, comparable to standard antibiotics .
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Evaluation :
- Antimicrobial Testing :
特性
IUPAC Name |
2-pyridin-2-ylsulfanylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-10-6(11)5-12-7-3-1-2-4-9-7/h1-4H,5,8H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUOHZYYLVJLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














